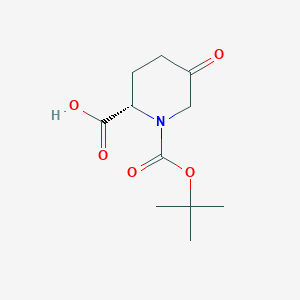

(S)-1-(tert-Butoxycarbonyl)-5-oxopiperidine-2-carboxylic acid

Description

Properties

IUPAC Name |

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopiperidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO5/c1-11(2,3)17-10(16)12-6-7(13)4-5-8(12)9(14)15/h8H,4-6H2,1-3H3,(H,14,15)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYIZAJLUNOQXFW-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(=O)CCC1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC(=O)CC[C@H]1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00718895 | |

| Record name | (2S)-1-(tert-Butoxycarbonyl)-5-oxopiperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915976-41-9 | |

| Record name | 1-(1,1-Dimethylethyl) (2S)-5-oxo-1,2-piperidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915976-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-1-(tert-Butoxycarbonyl)-5-oxopiperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(tert-Butoxycarbonyl)-5-oxopiperidine-2-carboxylic acid typically involves the following steps:

Starting Material: The synthesis begins with the appropriate piperidine derivative.

Protection of the Amine Group: The amine group of the piperidine derivative is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Oxidation: The protected piperidine derivative is then subjected to oxidation to introduce the ketone functionality at the 5-position. Common oxidizing agents include potassium permanganate or chromium trioxide.

Carboxylation: The final step involves the introduction of the carboxylic acid group at the 2-position. This can be achieved through carboxylation reactions using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for efficient and scalable synthesis, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(tert-Butoxycarbonyl)-5-oxopiperidine-2-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The Boc protecting group can be removed under acidic conditions to reveal the free amine group, which can then participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Deprotection Reagents: Trifluoroacetic acid, hydrochloric acid.

Major Products Formed

Oxidation Products: Carboxylic acids, aldehydes.

Reduction Products: Alcohols.

Substitution Products: Various substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

(S)-1-(tert-Butoxycarbonyl)-5-oxopiperidine-2-carboxylic acid is utilized as a building block in the synthesis of various pharmaceutical agents. Its structural features allow for modifications that can lead to compounds with enhanced biological activity.

Case Study: Synthesis of Bioactive Compounds

In a study published in a peer-reviewed journal, researchers synthesized novel derivatives of this compound that exhibited potent inhibitory effects on certain cancer cell lines. The introduction of different substituents at the piperidine nitrogen was shown to significantly enhance the compound's cytotoxicity against breast cancer cells .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis, particularly in the preparation of piperidine derivatives. Its stability and functional groups make it suitable for various reactions, including:

- Amidation : The carboxylic acid group can undergo amidation to form amides, which are crucial in drug design.

- Reduction Reactions : The carbonyl group can be reduced to alcohols or further transformed into other functional groups .

Data Table: Synthesis Pathways

| Reaction Type | Product Type | Conditions Required |

|---|---|---|

| Amidation | Amides | Coupling reagents (e.g., EDC) |

| Reduction | Alcohols | Catalytic hydrogenation |

| Alkylation | Piperidine Derivatives | Alkylating agents |

Pharmaceutical Development

The compound is also investigated for its potential use in developing drugs targeting neurological disorders due to its ability to cross the blood-brain barrier. Modifications to the piperidine ring have led to candidates showing promise in preclinical trials for treating conditions like Alzheimer's disease.

Case Study: Neurological Applications

Research has demonstrated that derivatives of this compound exhibit neuroprotective properties. In vitro studies indicated that these derivatives could reduce oxidative stress in neuronal cells, suggesting potential therapeutic applications in neurodegenerative diseases .

Biochemical Research

In biochemical studies, this compound is used as a reagent for labeling amino acids and proteins. Its ability to form stable complexes with various biomolecules makes it valuable in proteomics and metabolic studies.

Application Example: Protein Labeling

A recent study employed this compound as a labeling agent for tracking protein interactions in live cells. The results indicated that labeled proteins maintained their functionality while allowing researchers to visualize dynamic processes within cellular environments .

Mechanism of Action

The mechanism of action of (S)-1-(tert-Butoxycarbonyl)-5-oxopiperidine-2-carboxylic acid involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired transformations, the Boc group can be selectively removed under acidic conditions to reveal the free amine group, which can then participate in further chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structurally related compounds and their distinguishing features:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents | Ring Type |

|---|---|---|---|---|---|

| (S)-1-(tert-Butoxycarbonyl)-5-oxopiperidine-2-carboxylic acid | 915976-41-9 | C₁₁H₁₇NO₅ | 243.26 | 5-oxo | Piperidine |

| (S)-1-(tert-Butoxycarbonyl)piperidine-2-carboxylic acid | 26250-84-0 | C₁₁H₁₉NO₄ | 229.27 | None (plain piperidine) | Piperidine |

| (2S,4S)-1-(tert-Butoxycarbonyl)-4-methylpyrrolidine-2-carboxylic acid | 364750-81-2 | C₁₁H₁₉NO₄ | 229.27 | 4-methyl | Pyrrolidine |

| (2S,5R)-1-(tert-Butoxycarbonyl)-5-phenylpyrrolidine-2-carboxylic acid | 221352-49-4 | C₁₇H₂₂NO₄ | 304.36 | 5-phenyl | Pyrrolidine |

| (2S,5R)-1-(tert-Butoxycarbonyl)-5-fluoropiperidine-2-carboxylic acid | 2165534-63-2 | C₁₁H₁₈FNO₄ | 247.26 | 5-fluoro | Piperidine |

Structural Insights :

- Ring Size : Piperidine derivatives (six-membered rings) exhibit greater conformational flexibility compared to pyrrolidine (five-membered) analogs, which may influence binding affinity in drug design .

- Fluoro (CAS 2165534-63-2) and phenyl (CAS 221352-49-4) substituents improve lipophilicity, making these compounds suitable for targeting hydrophobic enzyme pockets .

Coupling Efficiency

Physicochemical Properties

| Property | CAS 915976-41-9 (5-oxo) | CAS 26250-84-0 (Plain) | CAS 364750-81-2 (4-Me) | CAS 2165534-63-2 (5-F) |

|---|---|---|---|---|

| Polarity | High | Moderate | Low | Moderate |

| Solubility (DMF) | High | High | Moderate | Moderate |

| Melting Point | Not reported | Not reported | Not reported | Not reported |

Notes:

Biological Activity

(S)-1-(tert-Butoxycarbonyl)-5-oxopiperidine-2-carboxylic acid, commonly referred to as (S)-Boc-5-oxopiperidine, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

- IUPAC Name : this compound

- Molecular Formula : C₁₁H₁₇NO₅

- CAS Number : 915976-41-9

- Molecular Weight : 243.26 g/mol

- Purity : 97% .

Synthesis

The synthesis of (S)-Boc-5-oxopiperidine typically involves the protection of the amine group with a tert-butoxycarbonyl (Boc) group followed by the introduction of a keto group at the 5-position of the piperidine ring. Various synthetic routes have been explored to enhance yield and selectivity, focusing on optimizing reaction conditions such as temperature, solvent, and catalysts.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to (S)-Boc-5-oxopiperidine. For instance, derivatives of camptothecin modified with bile acid groups demonstrated improved selectivity for hepatoma and colon cancer cells while reducing toxicity in normal cells. These findings suggest that structural modifications can significantly enhance biological activity .

The mechanism through which (S)-Boc-5-oxopiperidine exerts its biological effects is believed to involve interaction with cellular targets that are critical for cell proliferation and survival. In particular, compounds that share structural similarities with this compound may inhibit key enzymes involved in cancer cell metabolism or induce apoptosis through various pathways.

Case Studies

-

In vitro Studies :

- A study evaluated the cytotoxic effects of various derivatives on human cancer cell lines, including colon cancer (HCT-116) and hepatoma (SMMC-7721). The results indicated that certain analogues exhibited IC₅₀ values significantly lower than traditional chemotherapeutics like camptothecin, suggesting enhanced efficacy .

- In vivo Studies :

Data Table: Biological Activity Summary

| Compound | Cell Line Tested | IC₅₀ Value (µM) | Tumor Inhibitory Rate (%) |

|---|---|---|---|

| Camptothecin | HCT-116 | 0.57 | 27.45 |

| G4 Derivative | SMMC-7721 | 0.14 | 71.12 |

| E2 Derivative | HCT-116 | 0.8 | - |

| H2 Derivative | MCF-7 | 2.5 | - |

Q & A

Q. What are the optimal synthetic routes for introducing the tert-butoxycarbonyl (Boc) protecting group to the piperidine scaffold in this compound?

The Boc group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. For stereochemical control, use chiral auxiliaries or enantioselective catalysts. For example, in related piperidine derivatives, Boc protection is achieved by reacting the amine with Boc₂O in anhydrous THF or DCM with a base like DMAP or triethylamine at 0–25°C . Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) and purify via flash chromatography (silica gel, gradient elution).

Q. How can researchers ensure high-purity isolation of this compound after synthesis?

Purification methods include:

- Crystallization : Use solvent systems like ethyl acetate/hexane (1:3) or methanol/water (4:1) to exploit differential solubility.

- Chromatography : Employ reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) for polar impurities.

- Recrystallization : For crystalline intermediates, use tert-butyl methyl ether (TBME) as a low-polarity solvent .

Q. What spectroscopic techniques are critical for characterizing its stereochemical and functional group integrity?

- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm Boc group signals (δ ~1.4 ppm for tert-butyl) and piperidine ring protons (δ 3.0–4.5 ppm for NHBoc and carbonyl groups) .

- IR : Detect carbonyl stretches (Boc: ~1680–1720 cm⁻¹; piperidinone: ~1640–1680 cm⁻¹) .

- X-ray crystallography : Resolve absolute configuration using SHELXL for refinement (CCDC deposition recommended) .

Advanced Research Questions

Q. How can researchers address stereochemical instability during Boc deprotection or piperidinone ring functionalization?

- Kinetic control : Use mild acidic conditions (e.g., TFA/DCM, 1:10 v/v, 0°C) to minimize racemization.

- Protecting group strategy : Temporarily introduce orthogonal groups (e.g., Fmoc) to stabilize the ring during functionalization .

- Monitor enantiopurity : Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) post-deprotection to verify retention of (S)-configuration .

Q. What experimental conditions destabilize the Boc group or piperidinone moiety, and how can this be mitigated?

- Thermal instability : Boc groups degrade above 80°C. Use low-temperature reactions (<40°C) and avoid prolonged heating.

- Acidic/basic hydrolysis : Piperidinone rings may undergo ring-opening in strong acids (e.g., HCl > 2M). Stabilize with buffered conditions (pH 4–6) during workup .

- Light sensitivity : Store intermediates in amber vials at –20°C under nitrogen .

Q. How should researchers troubleshoot low yields in coupling reactions involving the carboxylic acid moiety?

- Activation methods : Use EDCI/HOBt or DCC/DMAP for amide bond formation. Pre-activate the carboxylic acid with ClCO₂iPr in anhydrous DMF.

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of charged intermediates.

- Byproduct analysis : LC-MS to identify competing side reactions (e.g., tert-butyl elimination) .

Q. What computational tools are recommended for modeling its conformational flexibility in solution vs. solid state?

Q. How can researchers resolve contradictions in reported spectroscopic data for related Boc-protected piperidines?

- Database cross-referencing : Use Reaxys or SciFinder to compare NMR shifts for analogous compounds (e.g., (2S)-1-Boc-4-oxopyrrolidine-2-carboxylic acid, CAS 617-556-0) .

- Isotopic labeling : Synthesize ¹³C-labeled Boc derivatives to assign ambiguous carbonyl signals .

Q. What alternative synthetic routes exist for introducing substituents at the 5-oxo position?

Q. How can this compound serve as a precursor for bioactive molecule synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.